molecular formula C10H12F3N7O2 B2394065 9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid CAS No. 2126161-71-3

9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid

Cat. No. B2394065
CAS RN: 2126161-71-3
M. Wt: 319.248
InChI Key: LECUWMWFLRLJCF-UHFFFAOYSA-N
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Description

Azetidin-3-yl compounds are a class of organic compounds containing an azetidine ring, which is a three-membered heterocycle with one nitrogen atom and three carbon atoms . Trifluoroacetic acid is a strong acid often used in organic synthesis .

Safety and Hazards

Azetidin-3-yl compounds and trifluoroacetic acid can both pose safety hazards. For example, they may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

9-(azetidin-3-yl)purine-2,6-diamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7.C2HF3O2/c9-6-5-7(14-8(10)13-6)15(3-12-5)4-1-11-2-4;3-2(4,5)1(6)7/h3-4,11H,1-2H2,(H4,9,10,13,14);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECUWMWFLRLJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C(N=C(N=C32)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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